molecular formula C18H28N2O3 B13156129 Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13156129
M. Wt: 320.4 g/mol
InChI Key: MJMUMGUSLIDKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H28N2O3 and a molecular weight of 320.4 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-(4-methoxy-2-methylphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating neurological disorders.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-12-10-13(22-5)6-7-14(12)15-8-9-20(11-16(15)19)17(21)23-18(2,3)4/h6-7,10,15-16H,8-9,11,19H2,1-5H3

InChI Key

MJMUMGUSLIDKJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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